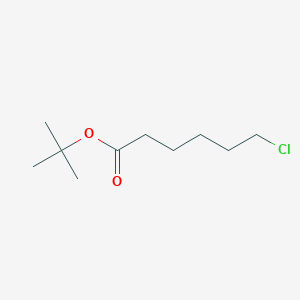

Tert-butyl 6-chlorohexanoate

Description

Contextualization within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds that serve as versatile intermediates in chemical synthesis. wikipedia.org They combine the reactivity of an alkyl halide with the diverse chemical possibilities of an ester functional group. The halogen atom, typically chlorine or bromine, acts as a leaving group, making the carbon to which it is attached electrophilic and susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, and thiols. wikipedia.org

The ester moiety, in this case, a tert-butyl ester, also plays a crucial role. The tert-butyl group is a bulky protecting group for the carboxylic acid functionality. nih.gov Its steric hindrance prevents the ester from undergoing reactions under conditions that might affect other parts of the molecule. This protecting group is stable under many basic and nucleophilic conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid. This orthogonal reactivity is a cornerstone of modern multi-step organic synthesis, allowing chemists to perform transformations on the chloro-terminated end of the molecule without affecting the ester.

The properties of Tert-butyl 6-chlorohexanoate are summarized in the table below.

| Property | Data |

| CAS Number | 147503-75-1 bldpharm.com |

| Molecular Formula | C10H19ClO2 bldpharm.com |

| Molecular Weight | 206.71 g/mol |

| Appearance | Liquid |

| SMILES Code | O=C(CCCCCCl)OC(C)(C)C bldpharm.com |

Significance as a Synthetic Intermediate and Building Block Precursor

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. Its linear six-carbon chain provides a flexible scaffold that can be elaborated into more complex structures. Researchers utilize it as a starting material to build molecules with specific lengths and functionalities, which are often key fragments of larger, more complex target compounds, including pharmaceuticals and materials.

One of the most notable, albeit indirect, applications is in the synthesis of precursors for high-value pharmaceuticals, such as statins. For instance, complex chiral intermediates like tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate are critical for the production of cholesterol-lowering drugs like Rosuvastatin (B1679574). While direct synthesis from this compound is a multi-step process, the 6-chloro-tert-butylhexanoate framework is the foundational backbone. The synthesis of such complex molecules requires the introduction of chirality and additional functional groups onto the hexanoate (B1226103) chain, a process where the starting chloro-ester is a logical, if simple, precursor.

The reactivity of the terminal chloride allows for a variety of transformations, as illustrated in the following table of potential synthetic applications.

| Reaction Type | Reagent Example | Product Type | Significance |

| Nucleophilic Substitution | Sodium Azide (B81097) (NaN3) | 6-azidohexanoate ester | Precursor to 6-aminohexanoic acid derivatives |

| Williamson Ether Synthesis | Sodium Phenoxide | 6-phenoxyhexanoate ester | Introduction of aryl ether moieties |

| Grignard Reagent Formation | Magnesium (Mg) | Organomagnesium halide | Forms a C-C bond with electrophiles |

| Ester Deprotection | Trifluoroacetic Acid (TFA) | 6-chlorohexanoic acid | Unmasking the carboxylic acid for further reactions |

Furthermore, related starting materials like 6-chlorohexanoyl chloride are used to synthesize intermediates such as tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate, highlighting the utility of the 6-chloro-functionalized six-carbon chain in building complex molecular frameworks. sigmaaldrich.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-chlorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSXJUXHGWVHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Tert Butyl 6 Chlorohexanoate

Nucleophilic Substitution Reactions at the Alkyl Halide Center

The presence of a chlorine atom at the end of the six-carbon chain makes the terminal carbon an electrophilic center, susceptible to attack by nucleophiles. The specific pathway of this substitution is dictated by the structure of the substrate and the reaction conditions.

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. They primarily proceed through two distinct mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com The key difference lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

The Sₙ2 mechanism is a single, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is characteristic of methyl and primary alkyl halides due to their minimal steric hindrance. youtube.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. youtube.com Given that Tert-butyl 6-chlorohexanoate is a primary alkyl halide, it is expected to predominantly undergo substitution via the Sₙ2 pathway.

Conversely, the Sₙ1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides, which can form relatively stable carbocations. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate, as the initial bond-breaking step is the slow, rate-determining step. youtube.com A primary carbocation, which would be formed from this compound, is highly unstable, making the Sₙ1 pathway energetically unfavorable.

| Feature | Sₙ1 Pathway | Sₙ2 Pathway | Relevance to this compound |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | The primary alkyl halide structure strongly favors the Sₙ2 pathway. libretexts.org |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) | Proceeds via a single, concerted step. masterorganicchemistry.com |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) | The reaction rate depends on both the haloester and the incoming nucleophile. youtube.com |

| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration | Results in inversion of stereochemistry at the reaction center. |

Halo-substituted esters like this compound possess the potential for intramolecular reactions, where a nucleophilic site within the molecule attacks an electrophilic site. acs.org In this case, the carbonyl oxygen of the ester can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This process, known as intramolecular nucleophilic acyl substitution, can lead to the formation of a cyclic product, a lactone. The formation of five- and six-membered rings through such cyclizations is generally favored. masterorganicchemistry.com For this compound, this intramolecular attack would result in the formation of a six-membered ring, which is a thermodynamically stable arrangement.

The structure of this compound is the primary determinant of its preference for the Sₙ2 pathway. Several structural features contribute to this selectivity:

Primary Alkyl Halide : The electrophilic carbon is bonded to only one other carbon atom, resulting in minimal steric hindrance. This open structure allows for easy "backside attack" by a nucleophile, a requirement for the Sₙ2 mechanism. libretexts.org

Steric Effects : While the tert-butyl group is bulky, it is separated from the reactive C-Cl center by a flexible five-carbon chain. This distance negates any significant steric hindrance from the ester moiety at the site of substitution. libretexts.org

Electronic Effects : The ester group is electron-withdrawing, which can have a minor influence on the electrophilicity of the carbon-chlorine bond. However, for primary halides, steric factors are the dominant influence on the reaction pathway compared to electronic effects. dalalinstitute.com

| Structural Feature | Influence on Reactivity | Preferred Pathway |

| Primary (1°) Alkyl Halide | Low steric hindrance at the electrophilic carbon. | Sₙ2 |

| Unbranched Carbon Chain | Allows easy access for the nucleophile to the reaction center. | Sₙ2 |

| Bulky tert-Butyl Group | Spatially distant from the C-Cl bond, exerting minimal steric influence. | Sₙ2 |

| Ester Group | Minor electron-withdrawing inductive effect. | Sₙ2 |

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester is a significant functional group, often employed as a protecting group for carboxylic acids in multi-step syntheses. thieme-connect.com Its reactivity is distinct from that of the alkyl halide portion of the molecule.

The tert-butyl ester group is valued for its stability under basic and nucleophilic conditions, while being readily removable under acidic conditions. thieme-connect.com This selective cleavage, or deprotection, is a common and crucial step in organic synthesis. The mechanism typically proceeds through the formation of the highly stable tert-butyl carbocation.

Common strategies for the deprotection of tert-butyl esters include:

Strong Protic Acids : Reagents like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), are highly effective. The acid protonates the carbonyl oxygen, making the ester more susceptible to cleavage and facilitating the departure of the tert-butyl group as a stable carbocation.

Lewis Acids : Milder conditions can be achieved using Lewis acids. For instance, zinc bromide (ZnBr₂) in DCM has been shown to selectively cleave tert-butyl esters, sometimes even in the presence of other acid-sensitive groups. semanticscholar.orgresearchgate.net

Other Reagents : Aqueous phosphoric acid has been reported as an environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org

| Reagent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | A very common and efficient method for complete deprotection. |

| Zinc Bromide (ZnBr₂) / Dichloromethane (DCM) | Room Temperature | Offers chemoselectivity, potentially leaving other acid-labile groups intact. researchgate.net |

| Aqueous Phosphoric Acid | Varies | A milder, "greener" alternative. organic-chemistry.org |

| Silica Gel | Refluxing Toluene | A heterogeneous method that can offer selectivity over tert-butyl ethers. researchgate.net |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the alcohol or to remove one of the products as it is formed. wikipedia.org

The reaction can be catalyzed by either acids or bases:

Acid Catalysis : A strong acid protonates the carbonyl oxygen of the tert-butyl ester, which activates the carbonyl carbon towards nucleophilic attack by another alcohol. A tetrahedral intermediate is formed, which then collapses to release tert-butanol and the new ester. wikipedia.org

Base Catalysis : A strong base deprotonates the incoming alcohol, making it a more potent nucleophile (an alkoxide). The alkoxide attacks the carbonyl carbon, again proceeding through a tetrahedral intermediate to yield the new ester and a tert-butoxide ion. youtube.com

Various catalysts can be employed for this transformation, including mineral acids (H₂SO₄), bases (NaOMe), and organometallic compounds. organic-chemistry.org

Conversion of tert-Butyl Esters to Acid Chlorides

The transformation of tert-butyl esters, including structures like this compound, into more reactive acid chlorides is a valuable synthetic operation. This conversion avoids the often necessary step of isolating the corresponding carboxylic acid. One effective method employs thionyl chloride (SOCl₂) at room temperature. organic-chemistry.orgnih.gov Mechanistic studies indicate that this reaction is acid-promoted, with HCl playing a critical role. organic-chemistry.org The process demonstrates high selectivity for the tert-butyl group; other common esters such as methyl, ethyl, and benzyl esters are generally unreactive under the same conditions, allowing for the selective conversion of a tert-butyl ester in the presence of other ester functionalities. organic-chemistry.orgresearchgate.net

The reaction's efficiency can be influenced by the reaction setup. In a sealed environment, the presence of water can facilitate the reaction, leading to completion in as little as 30 minutes. organic-chemistry.org Conversely, in an open vessel, the reaction may require up to 16 hours due to the loss of the essential HCl catalyst. organic-chemistry.org This method is scalable and compatible with a range of functional groups. organic-chemistry.org

An alternative reagent for this transformation is phosphorus trichloride (B1173362) (PCl₃), which can successfully chlorinate a variety of tert-butyl esters, including both aromatic and aliphatic variants, to furnish acid chlorides in good yields. researchgate.net

Table 1: Reagents for Conversion of Tert-butyl Esters to Acid Chlorides

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Room temperature organic-chemistry.org | Highly selective for tert-butyl esters over methyl, ethyl, benzyl esters organic-chemistry.orgnih.gov |

Radical Chemistry of Halogenated Esters

Halogenated esters are pivotal substrates in reactions proceeding through radical intermediates. Their participation in such pathways opens avenues for novel bond formations and functionalizations that are often complementary to traditional two-electron chemistry.

Radical Intermediates in Cross-Coupling Reactions

The involvement of radical intermediates is a key feature of certain transition metal-catalyzed cross-coupling reactions involving halogenated esters. For instance, in iron-catalyzed cross-coupling reactions of α-chloroesters with aryl Grignard reagents, experimental evidence from radical probe experiments is consistent with a mechanism that involves the formation of an alkyl radical intermediate. kyoto-u.ac.jpnih.govacs.org This transient radical species is then trapped in an enantioconvergent arylation step to form the final product. nih.govacs.org This radical pathway allows for the construction of challenging carbon-carbon bonds under mild conditions. youtube.com The generation of a radical intermediate from the haloester substrate by a low-valent transition metal catalyst is a critical step in the catalytic cycle. nih.gov

Hydrogen Atom Transfer (HAT) in Aliphatic C-H Bond Elaboration

Hydrogen Atom Transfer (HAT) represents a powerful strategy for the functionalization of otherwise unreactive aliphatic C-H bonds. nih.gov In this process, a reactive species abstracts a hydrogen atom (a proton and an electron) from the substrate in a concerted, homolytic step, generating a carbon-centered radical. acs.org This radical can then engage in a variety of bond-forming reactions.

Direct photocatalyzed HAT (d-HAT) has emerged as a particularly useful method, where a photocatalyst, upon absorbing light, gains the energy required to cleave C-H bonds. nih.govnih.gov The selectivity of this process can be finely tuned by the choice of the photocatalyst, which acts as the hydrogen abstractor, and by the reaction additives. acs.orgresearchgate.net This approach enables the elaboration of C-H bonds under mild conditions using visible light, providing a versatile platform for modifying complex molecules containing ester functionalities. nih.gov Various classes of photocatalysts, including aromatic ketones and xanthene dyes, have been successfully employed in d-HAT processes. nih.govresearchgate.net

Transition Metal-Catalyzed Reactions

The halogen atom in compounds like this compound serves as a synthetic handle for a wide array of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.org

Iron-Catalyzed Enantioselective Cross-Coupling of α-Chloroesters

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst. A notable application is the first iron-catalyzed enantioselective cross-coupling reaction, which pairs racemic α-chloroesters with aryl Grignard reagents. nih.govacs.org This reaction, catalyzed by an iron salt in the presence of a chiral bisphosphine ligand, produces valuable α-arylalkanoates in high yields and with synthetically useful enantioselectivities. kyoto-u.ac.jpnih.gov

The resulting α-arylalkanoate products can be readily converted into the corresponding α-arylalkanoic acids, which are important pharmacophores, with very high optical purity after simple deprotection and recrystallization steps. kyoto-u.ac.jpnih.govacs.org The reaction offers a practical and efficient route to these important chiral molecules. nih.gov

Table 2: Iron-Catalyzed Enantioselective Cross-Coupling of an α-Chloroester

| Catalyst System | Substrates | Product Type | Enantiomeric Ratio (er) |

|---|

Mechanistic Probes for Organometallic Catalysis Involving Haloesters

Haloesters serve as valuable mechanistic probes to elucidate the pathways of organometallic catalytic reactions. scispace.commpg.de The predictable reactivity of the carbon-halogen bond allows for the design of experiments that can distinguish between different potential mechanisms, such as those involving two-electron (ionic) pathways versus one-electron (radical) pathways.

In the context of the iron-catalyzed cross-coupling of α-chloroesters, radical probe experiments were instrumental in supporting the proposed mechanism. kyoto-u.ac.jpacs.org These experiments are designed to trap transient radical intermediates or to observe characteristic rearrangements of radical species that would not occur via an ionic pathway. The results from these probes provided strong evidence for the formation of an alkyl radical intermediate, which subsequently undergoes the key enantioconvergent arylation step. kyoto-u.ac.jpnih.govacs.org This use of haloesters as mechanistic tools is crucial for understanding and optimizing catalytic systems. hintermair-research.com

Fragmentation Pathways in Mass Spectrometry

The study of fragmentation pathways in mass spectrometry provides valuable insights into the structure and reactivity of a molecule. For this compound, electron-impact (EI) mass spectrometry induces a series of characteristic fragmentation reactions, primarily involving the chloroalkanoate chain and the tert-butyl ester group. These pathways include electron-impact induced eliminations and rearrangements, as well as specific hydrogen migrations.

Upon electron impact, this compound undergoes ionization to form a molecular ion. The subsequent fragmentation is directed by the functional groups present, namely the chlorine atom and the ester moiety. For long-chain chloroalkanoates, several key fragmentation mechanisms are observed.

One prominent pathway involves the cleavage of the carbon-chlorine bond. This can occur through homolytic cleavage to release a chlorine radical (Cl•), resulting in a carbocation, or through the elimination of a neutral hydrogen chloride (HCl) molecule.

Another significant fragmentation route for chloroalkanes is the formation of cyclic ions. In the case of 6-chlorohexanoate, the molecular ion can undergo an intramolecular rearrangement to form a more stable cyclic chloronium ion. This process is initiated by the interaction of the chlorine atom's non-bonding electrons with a distant carbon atom in the alkyl chain, leading to the expulsion of a radical.

Furthermore, cleavage of the C-C bonds within the hexanoate (B1226103) chain can occur. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for esters. nih.gov This results in the formation of a resonance-stabilized acylium ion.

The tert-butyl group also plays a crucial role in the fragmentation of the molecule. Due to the stability of the tertiary carbocation, the loss of the tert-butyl group as a cation (C₄H₉⁺) with a mass-to-charge ratio (m/z) of 57 is a highly favorable process. doaj.org Alternatively, the tert-butyl group can undergo rearrangement to eliminate a neutral isobutene molecule (C₄H₈), leaving behind a protonated carboxylic acid. doaj.org

A summary of potential fragments resulting from these pathways is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Formation Pathway |

| [M - Cl]⁺ | [C₁₀H₁₉O₂]⁺ | 171.14 | Loss of a chlorine radical |

| [M - C₄H₉]⁺ | [C₆H₁₀ClO₂]⁺ | 149.04 | Loss of a tert-butyl radical |

| [C₄H₉]⁺ | [(CH₃)₃C]⁺ | 57.07 | Formation of a tert-butyl cation |

| [M - OC(CH₃)₃]⁺ | [C₆H₁₀ClO]⁺ | 145.04 | Alpha-cleavage with loss of the tert-butoxy radical |

| [M - C₄H₈]⁺˙ | [C₆H₁₁ClO₂]⁺˙ | 150.04 | Elimination of isobutene |

Table 1: Proposed Fragment Ions from Electron-Impact Induced Elimination and Rearrangement of this compound.

A characteristic fragmentation pathway for esters and other carbonyl compounds containing a sufficiently long and flexible alkyl chain is the McLafferty rearrangement. whitman.edu This process involves the intramolecular transfer of a hydrogen atom from the gamma (γ) position relative to the carbonyl group to the carbonyl oxygen via a six-membered cyclic transition state.

In this compound, the hydrogen atoms on the fourth carbon of the hexanoate chain are in the gamma position. The McLafferty rearrangement is initiated by the ionization of the ester, typically at the carbonyl oxygen. The radical cation then undergoes a conformational change to bring a γ-hydrogen in proximity to the carbonyl oxygen.

The subsequent rearrangement involves the homolytic cleavage of the γ-C-H bond, with the hydrogen atom being transferred to the carbonyl oxygen. This is accompanied by the cleavage of the α-β carbon-carbon bond. The result is the elimination of a neutral alkene molecule (in this case, propene, C₃H₆) and the formation of a new radical cation corresponding to the enol form of a shorter-chain ester.

This resulting radical cation can be observed in the mass spectrum at a specific m/z value. The McLafferty rearrangement is a diagnostic tool in mass spectrometry for identifying the presence of a carbonyl group and an accessible γ-hydrogen in a molecule.

The key fragments associated with the gamma-hydrogen migration in this compound are detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| [M - C₃H₆]⁺˙ | [C₇H₁₃ClO₂]⁺˙ | 164.06 | Propene (C₃H₆) |

Table 2: Proposed Fragment Ion from Gamma-Hydrogen Migration in this compound.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for Tert-butyl 6-chlorohexanoate reveals distinct signals corresponding to the chemically non-equivalent protons in the molecule. The large singlet from the nine equivalent protons of the tert-butyl group is a characteristic feature. The protons on the hexanoate (B1226103) chain appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative chlorine atom and the ester group.

The methylene (B1212753) group adjacent to the chlorine atom (C6) is expected to be the most downfield-shifted signal within the alkyl chain due to the deshielding effect of the chlorine. Conversely, the protons of the tert-butyl group are the most upfield, appearing as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH ₃)₃C- | ~1.45 | Singlet | 9H |

| -CH ₂-C(O)- (C2) | ~2.25 | Triplet | 2H |

| -C(O)CH₂CH ₂- (C3) | ~1.65 | Multiplet | 2H |

| -CH₂CH ₂CH₂- (C4) | ~1.40 | Multiplet | 2H |

| -CH ₂CH₂Cl (C5) | ~1.75 | Multiplet | 2H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within this compound. The spectrum would display signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the four distinct methylene carbons of the hexanoate chain.

The carbonyl carbon is the most deshielded and appears furthest downfield. The carbon atom bonded to chlorine (C6) also experiences a significant downfield shift. The three methyl carbons of the tert-butyl group are equivalent and produce a single, intense signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C (O)O- (C1) | ~173 |

| -O-C (CH₃)₃ | ~80 |

| -O-C(C H₃)₃ | ~28 |

| -C H₂-C(O)- (C2) | ~34 |

| -C(O)CH₂C H₂- (C3) | ~24 |

| -CH₂C H₂CH₂- (C4) | ~26 |

| -C H₂CH₂Cl (C5) | ~32 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While this compound itself is achiral, advanced NMR techniques are indispensable for determining the stereochemistry of its chiral analogues, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Techniques like Correlation Spectroscopy (COSY) help establish proton-proton connectivities, while Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space relationships, which are critical for assigning relative stereochemistry. For more complex structures, three-dimensional NMR spectroscopy can provide enhanced resolution and sensitivity, further aiding in detailed structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of this compound by measuring its exact mass with high accuracy. amazonaws.com The calculated monoisotopic mass allows for the unambiguous confirmation of the elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₁₀H₁₉³⁵ClO₂]⁺ | 206.1046 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is effectively used to assess the purity of this compound. The sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the main compound and any impurities present. researchgate.netresearchgate.net

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile molecules, providing crucial information about the molecular weight and structure through fragmentation analysis. In the positive ion mode, this compound is expected to be detected as protonated molecules, [M+H]⁺, or as adducts with ions such as sodium, [M+Na]⁺, or potassium, [M+K]⁺.

The fragmentation of the protonated molecule under collision-induced dissociation (CID) in the mass spectrometer would likely proceed through several characteristic pathways dictated by the presence of the tert-butyl ester and the chloroalkyl chain. A primary and highly characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, resulting in the formation of a protonated carboxylic acid.

Another significant fragmentation pattern would involve the cleavage of the carbon-chlorine bond. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ions containing a chlorine atom will appear as a characteristic pair of peaks separated by two mass units (M and M+2) with a corresponding intensity ratio. The heterolytic cleavage of the C-Cl bond can lead to the formation of a carbocation. Additionally, fragmentation of the hexanoate chain can occur, leading to a series of alkyl and acylium ions.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₀ClO₂⁺ | 207.12 | Protonated molecule |

| [M-C₄H₈+H]⁺ | C₆H₁₁ClO₂⁺ | 151.05 | Loss of isobutylene |

| [M-Cl]⁺ | C₁₀H₁₉O₂⁺ | 171.14 | Loss of chlorine radical |

| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57.07 | tert-Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its ester and alkyl halide moieties.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for a saturated aliphatic ester like this compound, is typically observed in the range of 1750-1735 cm⁻¹. The presence of the electron-withdrawing chlorine atom at the 6-position is unlikely to significantly shift this absorption band due to its distance from the carbonyl group.

Another key feature of the ester group is the C-O stretching vibrations. Esters typically exhibit two distinct C-O stretches: the C-O-C asymmetric stretch and the O-C-C symmetric stretch, which appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the tert-butyl group will be observed in the 3000-2850 cm⁻¹ region. The presence of the tert-butyl group may also give rise to characteristic bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹.

The carbon-chlorine (C-Cl) stretching vibration for a primary alkyl chloride is expected to appear in the range of 730-650 cm⁻¹. This absorption can sometimes be weak and may be obscured by other peaks in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2980-2850 | Medium to Strong |

| C=O (Ester) | Stretching | 1750-1735 | Strong |

| C-H (tert-Butyl) | Bending | ~1390 and ~1365 | Medium |

| C-O (Ester) | Stretching | 1300-1000 | Strong |

| C-Cl (Alkyl Halide) | Stretching | 730-650 | Weak to Medium |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations allow for the detailed examination of the electronic and geometric properties of tert-butyl 6-chlorohexanoate.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT methods, such as B3LYP with a suitable basis set like 6-31G*, is employed to determine the most stable three-dimensional structure of this compound. This process finds the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure provides insights into the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights electrophilic and nucleophilic regions. For this compound, the carbonyl carbon of the ester group is expected to be electron-deficient and thus susceptible to nucleophilic attack, while the oxygen atoms and the chlorine atom are electron-rich. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity and are determined through these calculations.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | Carbonyl double bond in the ester group. |

| C-O (ester) | ~1.35 | Single bond between carbonyl carbon and ester oxygen. |

| O-C (tert-butyl) | ~1.48 | Single bond between ester oxygen and tert-butyl carbon. |

| C-Cl | ~1.80 | Bond between the terminal carbon and chlorine atom. |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap | An indicator of chemical stability. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Conformational Analysis and Stability Predictions

The flexible alkyl chain of this compound allows it to adopt numerous conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. By calculating the relative energies of various rotamers around the C-C single bonds, a potential energy surface can be constructed. This analysis reveals the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. The stability of these conformers is influenced by steric hindrance, particularly from the bulky tert-butyl group, and intramolecular interactions.

Mechanistic Modeling of Reactions

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving this compound, such as hydrolysis or nucleophilic substitution. These models map out the entire reaction pathway, from reactants to products, through key transition states and intermediates.

Transition State Analysis and Reaction Pathway Elucidation

For a given reaction, such as the hydrolysis of the ester, DFT calculations can be used to locate the transition state structure. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. By analyzing the geometry of the transition state, chemists can understand the precise atomic motions involved in bond-breaking and bond-forming processes. The Intrinsic Reaction Coordinate (IRC) method is then used to follow the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, thus elucidating the complete reaction mechanism.

Energetic Profiles of Key Reaction Intermediates

Table 2: Hypothetical Energetic Profile for Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (ester + nucleophile). |

| Transition State 1 | ΔE_act1 | Energy barrier to form the intermediate. |

| Tetrahedral Intermediate | ΔE_int | Relative stability of the reaction intermediate. |

| Transition State 2 | ΔE_act2 | Energy barrier for the breakdown of the intermediate. |

| Products | ΔE_rxn | Overall energy change of the reaction. |

Quantum Mechanical Calculations for Reaction Selectivity

Quantum mechanical calculations can predict the selectivity of reactions where multiple outcomes are possible. For this compound, this could involve predicting the regioselectivity of a reaction at either the ester group or the chlorinated carbon. By comparing the activation energies for the different possible reaction pathways, the most favorable pathway, and therefore the major product, can be predicted. These calculations can account for subtle electronic and steric effects that govern the selectivity of a chemical transformation.

Applications As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Hexanoic Acid Derivatives

The chemical structure of tert-butyl 6-chlorohexanoate, featuring a primary alkyl chloride and a carboxylic ester, provides two distinct reaction sites for elaboration into various hexanoic acid derivatives. The terminal chlorine atom can be readily displaced by a variety of nucleophiles through substitution reactions. This allows for the introduction of different functional groups at the 6-position of the hexanoate (B1226103) chain. For instance, reaction with azide (B81097) nucleophiles can yield 6-azidohexanoates, which can be further reduced to form 6-aminohexanoic acid derivatives. Similarly, substitution with cyanide affords a route to pimelic acid precursors.

The tert-butyl ester group, while generally stable under neutral and basic conditions, can be selectively cleaved under acidic conditions to yield the corresponding 6-chlorohexanoic acid . This carboxylic acid can then participate in a wide array of standard transformations, providing another avenue for creating diverse hexanoic acid derivatives.

Role in the Synthesis of Chiral Intermediates

One of the most significant applications of this compound and its derivatives is in the synthesis of chiral intermediates, which are crucial building blocks for the asymmetric synthesis of pharmaceuticals. Its carbon backbone is particularly suited for creating the specific stereochemistry required in the side chains of widely used cholesterol-lowering drugs known as statins.

This compound is a precursor to key chiral diol intermediates, most notably tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This specific stereoisomer is a critical component in the synthesis of the blockbuster drug rosuvastatin (B1679574) cmu.edunih.gov. The synthesis of this chiral diol often begins with a related compound, tert-butyl 6-chloro-3,5-dioxohexanoate, which undergoes highly selective enzymatic or chemo-catalytic reduction.

Biocatalytic methods, utilizing enzymes such as carbonyl reductases or whole-cell systems like Lactobacillus kefir, have been developed to achieve high diastereoselectivity and enantioselectivity in this transformation cmu.edunih.govgoogle.com. For example, the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, itself a derivative, yields the desired (3R,5S)-diol with excellent purity cmu.edunih.gov. Chemical methods involving catalytic hydrogenation with chiral catalysts, such as those based on Ruthenium-BINAP complexes, have also proven effective cmu.edu.

Table 1: Biocatalytic Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

| Precursor | Biocatalyst/System | Key Parameters | Achieved Yield / Purity | Reference |

|---|---|---|---|---|

| tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Carbonyl Reductase & GDH co-expression in E. coli | 400 g/L substrate fed-batch | 98.5% yield, >99.0% e.e. | nih.gov |

| tert-butyl 6-chloro-3,5-dioxohexanoate | Lactobacillus kefir (whole cell) | Optimized fed-batch process | 79% yield, >99% d.e. |

Note: GDH = glucose dehydrogenase, e.e. = enantiomeric excess, d.e. = diastereomeric excess.

The compound is also integral to the synthesis of chiral hydroxy-keto esters, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This molecule is a valuable chiral synthon used in the synthesis of both atorvastatin (B1662188) and rosuvastatin google.comwikipedia.org. The stereospecific reduction of the C5-keto group of tert-butyl 6-chloro-3,5-dioxohexanoate is a key step in its production.

Alcohol dehydrogenases, for instance from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH), have demonstrated high catalytic activity and enantioselectivity for this transformation, affording the (S)-enantiomer with high enantiomeric excess google.comwikipedia.org. Research has focused on optimizing these biocatalytic processes through enzyme engineering and fed-batch strategies to overcome issues like substrate instability and inhibition, leading to high-yield industrial-scale production google.comwikipedia.org.

Table 2: Research Findings on the Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

| Starting Material | Catalyst/Enzyme | Key Finding | Yield / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| tert-butyl 6-chloro-3,5-dioxohexanoate | Mutant LkADH (LkTADH) | Fed-batch strategy overcame substrate inhibition | 94% yield, 99.5% e.e. | google.comwikipedia.org |

Utility in the Construction of Functionalized Polymers

While the direct application of this compound in polymer synthesis is not extensively documented in dedicated studies, its functional groups suggest potential utility in this field. The alkyl halide moiety, specifically the primary chloride, can theoretically serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) cmu.edunih.govperodox.com. ATRP initiators are typically alkyl halides, and the process allows for the synthesis of polymers with controlled molecular weights and low polydispersity nih.govperodox.com. The ester group would remain as a functional part of the resulting polymer chain.

Furthermore, the chloro- group could be used to graft the molecule onto an existing polymer backbone through nucleophilic substitution reactions, thereby introducing a hexanoate side chain. Subsequent deprotection of the tert-butyl ester would yield a carboxylic acid-functionalized polymer, which could be used for further modification or for applications requiring acidic functionalities. However, specific examples detailing the use of this compound for these purposes are not prominent in the reviewed literature.

Derivatization to Other Functional Groups (e.g., Acid Chlorides, Amides, other Esters)

The tert-butyl ester group of this compound can be readily converted into other functional groups, enhancing its synthetic utility.

Acid Chlorides: A particularly useful transformation is the direct conversion of the tert-butyl ester to an acid chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) tcichemicals.comnih.gov. This reaction is often selective for tert-butyl esters in the presence of other ester types (e.g., methyl, ethyl, benzyl), which are generally unreactive under the same mild conditions tcichemicals.com. The resulting 6-chlorohexanoyl chloride is a highly reactive intermediate that can be used to form a variety of other compounds.

Amides and Other Esters: The in-situ generation of the acid chloride from the tert-butyl ester provides a convenient one-pot method for synthesizing amides and other esters techscience.commdpi.com. By treating the tert-butyl ester with a chlorinating agent and then adding an alcohol or an amine, the corresponding ester or amide can be formed in high yield under mild conditions techscience.commdpi.com. This avoids the need to isolate the often-sensitive acid chloride intermediate. Direct amidation of esters can also be achieved under basic conditions, for example, using potassium tert-butoxide to facilitate the reaction between the ester and an amine.

Table 3: Selected Derivatization Reactions of the Tert-Butyl Ester Group

| Reagent(s) | Product Functional Group | Key Features of the Method | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acid Chloride | Selective for tert-butyl esters; proceeds at room temperature. | tcichemicals.com |

| Phosphorus Trichloride (PCl₃) | Acid Chloride | Effective for a range of tert-butyl esters, simple reaction conditions. | nih.gov |

| 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Alcohol or Amine | Ester or Amide | Practical one-pot synthesis via in-situ acid chloride formation. | techscience.commdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of tert-butyl 6-chlorohexanoate typically involves the esterification of 6-chlorohexanoic acid with tert-butanol or the reaction of 6-chlorohexanoyl chloride with tert-butanol. While effective, these methods often rely on harsh conditions, stoichiometric reagents, and environmentally persistent solvents. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes.

Key areas for exploration include:

Catalytic Esterification: Investigating novel catalysts for the direct esterification of 6-chlorohexanoic acid with isobutylene (B52900) or tert-butanol under milder conditions. This could involve the use of solid acid catalysts, metal-organic frameworks (MOFs), or enzymatic catalysts to improve atom economy and reduce waste.

Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and process control. Research in this area could lead to highly efficient and automated production methods.

Bio-based Feedstocks: Exploring the synthesis of 6-chlorohexanoic acid from renewable resources would significantly enhance the sustainability profile of this compound production. This could involve metabolic engineering of microorganisms to produce the acid precursor.

A recent study highlighted a method for the tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. This approach offers a safer and more efficient alternative to traditional methods and could be adapted for the synthesis of this compound organic-chemistry.org.

Discovery of New Reactivity Pathways and Transformations

Beyond its established role as a precursor to chiral diols, the reactivity of this compound holds significant untapped potential. The presence of a primary alkyl chloride opens the door to a wide range of nucleophilic substitution reactions, while the ester functionality can be manipulated to introduce further chemical diversity.

Unexplored avenues of reactivity include:

Nucleophilic Substitution with Diverse Nucleophiles: A systematic investigation into the reaction of this compound with a broad range of nucleophiles (e.g., amines, thiols, azides, cyanides) could lead to the synthesis of a library of novel functionalized hexanoate (B1226103) derivatives. These compounds could serve as valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the reaction with various amines could yield amino esters with potential applications in peptide synthesis or as building blocks for nitrogen-containing heterocycles.

Coupling Reactions: Exploring the use of this compound in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could provide access to a wide array of substituted esters. This would significantly expand the synthetic utility of this building block.

Intramolecular Cyclizations: The chloro-ester functionality could be exploited in intramolecular cyclization reactions to synthesize lactones and other heterocyclic compounds. For example, under appropriate conditions, the molecule could undergo cyclization to form caprolactone derivatives.

C-H Functionalization: Investigating the selective functionalization of the C-H bonds within the hexyl chain would open up new avenues for creating complex molecular architectures. Recent advances in catalytic C-H activation could be applied to this system researchgate.nettorvergata.itmdpi.com. A manganese catalyst has been shown to effectively hydroxylate sterically congested primary C-H bonds, a strategy that could potentially be applied to the tert-butyl group in this molecule torvergata.itnih.gov.

Advancements in Catalytic Systems for Selective Conversions

The development of highly selective and efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research should focus on catalysts that can selectively target either the chloro or the ester functionality, or that can facilitate novel transformations of the entire molecule.

Promising areas for catalytic research include:

Selective Dechlorination/Functionalization: Designing catalysts that can selectively activate the C-Cl bond for either reduction (dechlorination) or substitution reactions, while leaving the ester group intact. This would allow for the synthesis of tert-butyl hexanoate or other functionalized derivatives.

Catalytic Hydrolysis/Transesterification: While the tert-butyl ester is generally stable, developing mild and selective catalytic methods for its hydrolysis or transesterification would provide a valuable tool for deprotection or for the synthesis of other alkyl 6-chlorohexanoates.

Biocatalysis: The use of enzymes, such as reductases, for the stereoselective reduction of keto-derivatives of this compound is already established nih.govresearchgate.net. Future work could explore other enzymatic transformations, such as selective hydrolysis or the introduction of new functional groups.

Photoredox Catalysis: The application of photoredox catalysis could enable novel transformations of this compound, such as radical-mediated C-C bond formation or functionalization reactions under mild conditions.

Deeper Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry can play a pivotal role in guiding the development of new synthetic methods and in understanding the reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reaction outcomes, and design more efficient catalysts.

Key areas for computational investigation include:

Modeling Reaction Pathways: Computational studies can be employed to elucidate the detailed mechanisms of nucleophilic substitution reactions at the C-Cl bond, as well as other potential transformations. This can help in understanding the factors that control reactivity and selectivity.

Catalyst Design: Computational screening of potential catalysts for specific transformations can accelerate the discovery of new and improved catalytic systems. For example, modeling the interaction of different catalysts with the substrate can help in identifying promising candidates for selective C-H functionalization or other reactions.

Predicting Spectroscopic Properties: Calculating the NMR, IR, and other spectroscopic properties of this compound and its derivatives can aid in their characterization and identification in complex reaction mixtures.

Understanding Stereoselectivity: In reactions involving the creation of new stereocenters, computational modeling can provide insights into the origins of stereoselectivity and guide the design of more enantioselective catalysts and processes, as has been done for related systems researchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 6-chlorohexanoate, and how is the Friedel-Crafts acylation method optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using this compound with indium tribromide (InBr₃) and dimethylchlorosilane, achieving a 64% yield under controlled conditions. Key parameters include catalyst loading (e.g., 1 equivalent of InBr₃), solvent choice, and reaction temperature (typically ambient to 50°C). Optimization involves adjusting silane reagents and halide sources to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data benchmarks should researchers expect?

- Methodological Answer : Standard characterization includes:

- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.2 ppm for ¹H; δ ~28-30 ppm for ¹³C) and chlorohexanoyl chain (δ ~3.6 ppm for CH₂Cl in ¹H; δ ~45 ppm for Cl-bearing carbon in ¹³C) .

- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and C-Cl (~650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 240.73 (C₁₃H₁₇ClO₂⁺) with fragmentation patterns consistent with tert-butyl cleavage .

Advanced Research Questions

Q. How can experimental design (DoE) improve reaction yields and selectivity in this compound synthesis?

- Methodological Answer : Utilize factorial design to assess variables like catalyst type (InBr₃ vs. other Lewis acids), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios. For example, a central composite design revealed that higher InBr₃ concentrations (1.2–1.5 equiv.) and dichloroethane as a solvent maximize yield (up to 70%) while reducing byproduct formation . Statistical tools like ANOVA help isolate significant factors.

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The bulky tert-butyl group creates steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents. Kinetic studies (e.g., monitoring Cl⁻ release via conductometry) show tertiary carbocation stability under acidic conditions. Comparative analysis with less hindered esters (e.g., methyl 6-chlorohexanoate) confirms steric impacts on reaction rates .

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., moisture exclusion, inert atmosphere) to rule out hydrolysis or oxidation side reactions.

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can confirm spatial proximity of tert-butyl protons to the ester carbonyl .

- Chromatographic Purity Analysis : Employ HPLC with UV detection (λ = 210–230 nm) to quantify impurities and adjust purification protocols (e.g., gradient silica gel chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.